N,N-dicyclohexyl-3-nitrobenzenesulfonamide
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Overview
Description
N,N-dicyclohexyl-3-nitrobenzenesulfonamide (DcNBS) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DcNBS is a sulfonamide derivative that has been used as a reagent in organic synthesis and a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-3-nitrobenzenesulfonamide is not well understood. However, it has been suggested that N,N-dicyclohexyl-3-nitrobenzenesulfonamide may act as a Lewis acid catalyst in various chemical reactions.
Biochemical and Physiological Effects:
N,N-dicyclohexyl-3-nitrobenzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be carcinogenic.
Advantages and Limitations for Lab Experiments
N,N-dicyclohexyl-3-nitrobenzenesulfonamide has several advantages as a reagent in organic synthesis. It is a stable and easily handled compound, and it can be easily synthesized in large quantities. However, N,N-dicyclohexyl-3-nitrobenzenesulfonamide has limitations in certain chemical reactions, and its use may require specific reaction conditions.
Future Directions
There are several future directions for the use of N,N-dicyclohexyl-3-nitrobenzenesulfonamide in scientific research. It can be used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals. Additionally, N,N-dicyclohexyl-3-nitrobenzenesulfonamide can be used in the preparation of novel materials, such as polymers and nanoparticles. Further research is needed to fully understand the potential applications of N,N-dicyclohexyl-3-nitrobenzenesulfonamide in various fields of science.
Synthesis Methods
The synthesis of N,N-dicyclohexyl-3-nitrobenzenesulfonamide involves the reaction between 3-nitrobenzenesulfonyl chloride and cyclohexylamine. The reaction is carried out in an ice bath with the addition of a base such as triethylamine. The reaction mixture is then stirred for several hours, and the resulting product is purified through recrystallization.
Scientific Research Applications
N,N-dicyclohexyl-3-nitrobenzenesulfonamide has been widely used in scientific research as a reagent in organic synthesis. It has been used as a catalyst in various chemical reactions, including the synthesis of benzimidazole derivatives, the preparation of isocyanates, and the conversion of aldehydes to nitriles.
properties
IUPAC Name |
N,N-dicyclohexyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-20(22)17-12-7-13-18(14-17)25(23,24)19(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPMYWVJEWFMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dicyclohexyl-3-nitrobenzenesulfonamide |
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